molecular formula C26H25BrN4 B12427853 Debenzoic acid bromotelmisartan-d4

Debenzoic acid bromotelmisartan-d4

Cat. No.: B12427853
M. Wt: 477.4 g/mol
InChI Key: GXKCZEMZHFWQDW-ZGAVCIBUSA-N
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Description

Debenzoic acid bromotelmisartan-d4 is a labeled analogue of debenzoic acid bromotelmisartan, which is an impurity of telmisartan. Telmisartan is an angiotensin II receptor antagonist used to treat high blood pressure. The compound is often used in scientific research to study the pharmacokinetics and metabolism of telmisartan .

Preparation Methods

The synthesis of debenzoic acid bromotelmisartan-d4 involves several steps. The starting material is typically a derivative of benzoic acid, which undergoes bromination to introduce the bromine atom. The brominated benzoic acid is then coupled with telmisartan under specific reaction conditions to form this compound. Industrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Debenzoic acid bromotelmisartan-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Debenzoic acid bromotelmisartan-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of debenzoic acid bromotelmisartan-d4 is related to its role as an impurity of telmisartan. Telmisartan works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure. By blocking angiotensin II, telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart. This compound, being a labeled analogue, is used to study the pharmacokinetics and metabolism of telmisartan, providing insights into its mechanism of action .

Comparison with Similar Compounds

Debenzoic acid bromotelmisartan-d4 can be compared with other similar compounds, such as:

    Debenzoic acid bromotelmisartan: The non-labeled version of the compound, used for similar research purposes.

    Telmisartan: The parent compound, used as an angiotensin II receptor antagonist.

    Other angiotensin II receptor antagonists: Compounds like losartan, valsartan, and irbesartan, which have similar therapeutic uses but different chemical structures and properties.

The uniqueness of this compound lies in its labeled nature, which allows for detailed studies of the pharmacokinetics and metabolism of telmisartan .

Properties

Molecular Formula

C26H25BrN4

Molecular Weight

477.4 g/mol

IUPAC Name

1-[(4-bromo-2,3,5,6-tetradeuteriophenyl)methyl]-4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole

InChI

InChI=1S/C26H25BrN4/c1-4-7-24-29-25-17(2)14-19(26-28-21-8-5-6-9-22(21)30(26)3)15-23(25)31(24)16-18-10-12-20(27)13-11-18/h5-6,8-15H,4,7,16H2,1-3H3/i10D,11D,12D,13D

InChI Key

GXKCZEMZHFWQDW-ZGAVCIBUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C3=C(C(=CC(=C3)C4=NC5=CC=CC=C5N4C)C)N=C2CCC)[2H])[2H])Br)[2H]

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)Br)C=C(C=C2C)C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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